molecular formula C16H22N2O3 B12983664 Benzyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Benzyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B12983664
M. Wt: 290.36 g/mol
InChI Key: HMOLUMBNXPQUPP-UHFFFAOYSA-N
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Description

Benzyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure features a spiro junction, which is a point where two rings are connected through a single atom, adding to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of a benzylamine derivative with a spirocyclic lactone under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include oxo derivatives, reduced amines, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of the target. This interaction can affect various biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • Benzyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • Ethyl 8-benzyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylate

Uniqueness

Benzyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate stands out due to its specific amino and benzyl functional groups, which confer unique reactivity and binding properties. These features make it particularly useful in the synthesis of specialized pharmaceutical agents and in studies of enzyme inhibition .

Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

benzyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C16H22N2O3/c17-14-10-16(21-12-14)6-8-18(9-7-16)15(19)20-11-13-4-2-1-3-5-13/h1-5,14H,6-12,17H2

InChI Key

HMOLUMBNXPQUPP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CC(CO2)N)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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